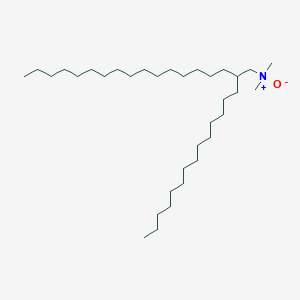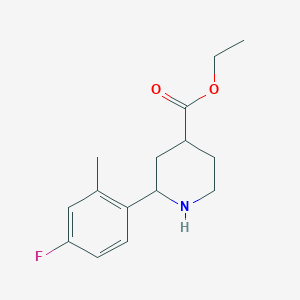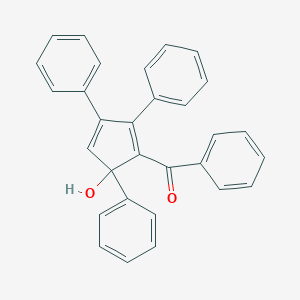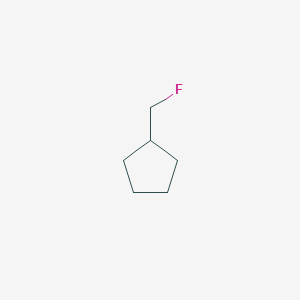![molecular formula C28H30Si2 B12544053 1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane CAS No. 144297-40-5](/img/structure/B12544053.png)
1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two biphenyl groups attached to a disilane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with 4-bromobiphenyl under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated under reflux in a suitable solvent such as toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
化学反应分析
Types of Reactions
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield silane derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted under controlled conditions to avoid over-substitution.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Brominated or nitrated biphenyl derivatives.
科学研究应用
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and materials.
Materials Science: Employed in the development of novel polymers and materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets and pathways. The biphenyl groups can participate in π-π interactions with aromatic systems, while the disilane core can undergo hydrolysis to form reactive silanol species. These interactions and reactions contribute to the compound’s effects in different applications.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetramethyldisilane: Lacks the biphenyl groups, making it less versatile in terms of chemical reactivity and applications.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of biphenyl groups, leading to different chemical properties and uses.
Biphenyl: A simpler aromatic compound without the disilane core, used primarily as a starting material for various organic syntheses.
Uniqueness
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane is unique due to the combination of biphenyl groups and a disilane core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
144297-40-5 |
|---|---|
分子式 |
C28H30Si2 |
分子量 |
422.7 g/mol |
IUPAC 名称 |
[dimethyl-(4-phenylphenyl)silyl]-dimethyl-(4-phenylphenyl)silane |
InChI |
InChI=1S/C28H30Si2/c1-29(2,27-19-15-25(16-20-27)23-11-7-5-8-12-23)30(3,4)28-21-17-26(18-22-28)24-13-9-6-10-14-24/h5-22H,1-4H3 |
InChI 键 |
RXJVHBKUTHVIIM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)[Si](C)(C)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


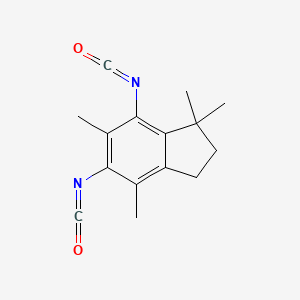
![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)



![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
